BRPF1-Selective Bromodomain Inhibition
4,6-Dibromo-2-phenylquinoline demonstrates significant differential inhibition across the BRPF (bromodomain and PHD finger-containing) protein family. It inhibits BRPF1 with an IC50 of 65 nM, while its activity against BRPF2 is markedly lower at 1,400 nM (1.4 µM) and against BRPF3 is 7,600 nM (7.6 µM) [1]. This represents a 21.5-fold selectivity for BRPF1 over BRPF2. In contrast, many 2-phenylquinoline derivatives lacking the 4,6-dibromo substitution pattern show non-selective or weak bromodomain inhibition profiles [2].
| Evidence Dimension | Bromodomain inhibition (IC50) |
|---|---|
| Target Compound Data | BRPF1: 65 nM; BRPF2: 1,400 nM; BRPF3: 7,600 nM |
| Comparator Or Baseline | Other 2-phenylquinoline derivatives (class-level baseline): Typically non-selective or weak bromodomain inhibitors |
| Quantified Difference | 21.5-fold selectivity for BRPF1 over BRPF2; 116.9-fold selectivity for BRPF1 over BRPF3 |
| Conditions | BROMOscan assay; human BRPF proteins expressed in E. coli BL21; 1 hr incubation |
Why This Matters
This selectivity profile is critical for researchers developing BRPF1-targeted probes or therapeutics, where minimizing off-target activity on BRPF2/3 reduces potential side effects and enhances assay specificity.
- [1] BindingDB Entry BDBM50249772, CHEMBL4067436. View Source
- [2] WO2014145051A1, Quinoline derivatives as bromodomain inhibitors, showing class-level SAR. View Source
